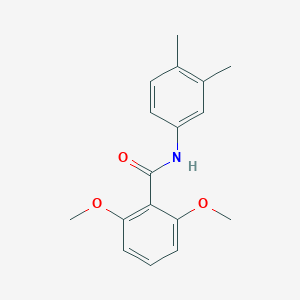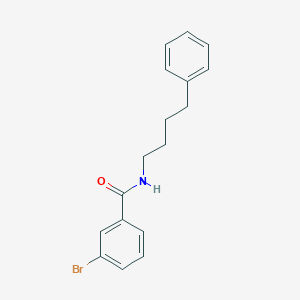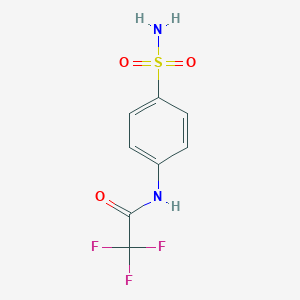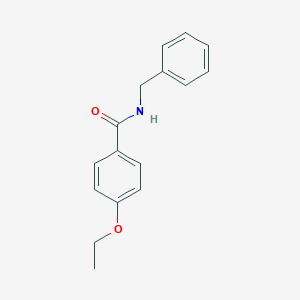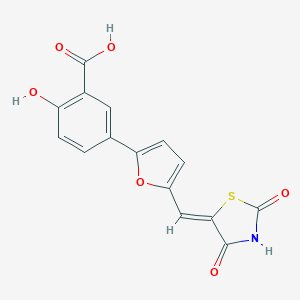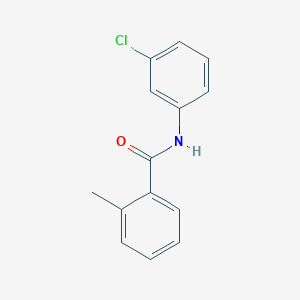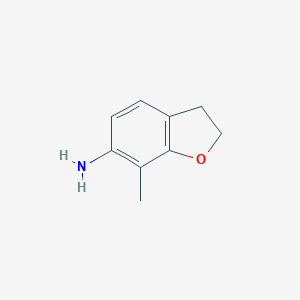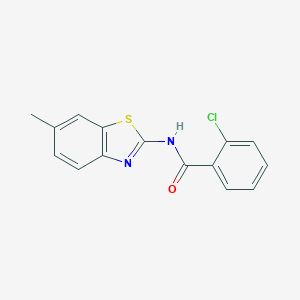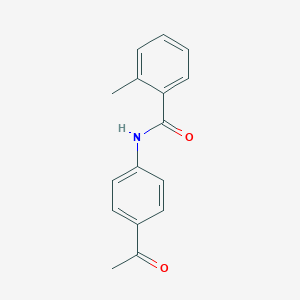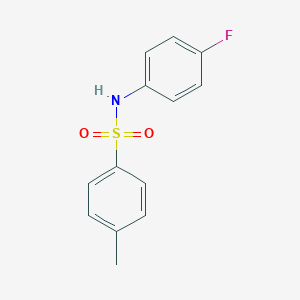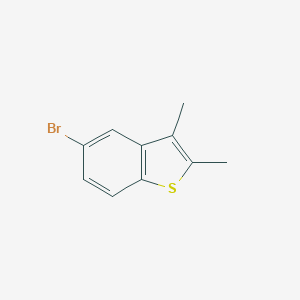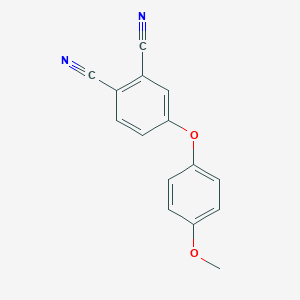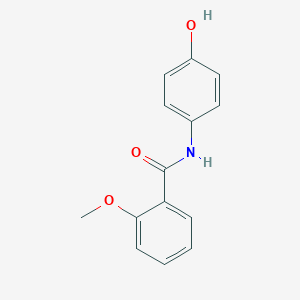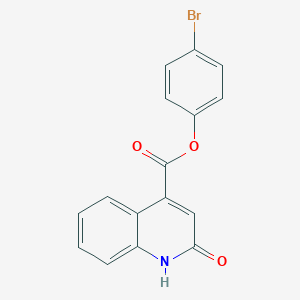
4-Bromophenyl 2-hydroxyquinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromophenyl 2-hydroxyquinoline-4-carboxylate is a chemical compound that has gained significant interest in scientific research due to its unique properties. This compound is a derivative of quinoline and has been synthesized using various methods. It has been studied for its potential use in various applications, including as an antibacterial agent, an anticancer agent, and as a fluorescent probe in biological imaging.
Mécanisme D'action
The mechanism of action of 4-Bromophenyl 2-hydroxyquinoline-4-carboxylate varies depending on the application. In antibacterial studies, it has been shown to inhibit bacterial growth by disrupting the bacterial cell membrane. In anticancer studies, it has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. As a fluorescent probe, it binds to specific biomolecules and emits fluorescence upon excitation.
Effets Biochimiques Et Physiologiques
4-Bromophenyl 2-hydroxyquinoline-4-carboxylate has been shown to exhibit several biochemical and physiological effects. In antibacterial studies, it has been shown to disrupt bacterial cell membrane integrity, leading to bacterial death. In anticancer studies, it has been shown to induce apoptosis in cancer cells, leading to cell death. As a fluorescent probe, it binds to specific biomolecules and emits fluorescence, allowing for their visualization in biological imaging studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Bromophenyl 2-hydroxyquinoline-4-carboxylate in lab experiments is its ability to selectively bind to certain biomolecules, making it a valuable tool in biological imaging studies. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 4-Bromophenyl 2-hydroxyquinoline-4-carboxylate. One area of interest is the development of new synthetic methods for this compound, which may improve its yield and purity. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound in antibacterial and anticancer applications. Finally, there is potential for the development of new applications for this compound, such as in the field of materials science.
Méthodes De Synthèse
Several methods have been reported for the synthesis of 4-Bromophenyl 2-hydroxyquinoline-4-carboxylate. One of the most common methods involves the reaction of 2-hydroxyquinoline-4-carboxylic acid with 4-bromobenzoyl chloride in the presence of a base. Another method involves the reaction of 4-bromoaniline with 2-hydroxyquinoline-4-carboxylic acid in the presence of a coupling reagent.
Applications De Recherche Scientifique
4-Bromophenyl 2-hydroxyquinoline-4-carboxylate has been studied for its potential use in various scientific research applications. It has been shown to exhibit antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been studied for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, this compound has been used as a fluorescent probe in biological imaging due to its ability to selectively bind to certain biomolecules.
Propriétés
Numéro CAS |
355153-30-9 |
|---|---|
Nom du produit |
4-Bromophenyl 2-hydroxyquinoline-4-carboxylate |
Formule moléculaire |
C16H10BrNO3 |
Poids moléculaire |
344.16 g/mol |
Nom IUPAC |
(4-bromophenyl) 2-oxo-1H-quinoline-4-carboxylate |
InChI |
InChI=1S/C16H10BrNO3/c17-10-5-7-11(8-6-10)21-16(20)13-9-15(19)18-14-4-2-1-3-12(13)14/h1-9H,(H,18,19) |
Clé InChI |
URDOBFQLGDIHFZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)OC3=CC=C(C=C3)Br |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)OC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



